1-(3,4-Dimethylphenyl)-1H-imidazole
Description
Significance of the Imidazole (B134444) Heterocycle as a Core Scaffold
The imidazole ring is a cornerstone in medicinal chemistry, primarily due to its desirable physicochemical properties. ijsrtjournal.com It is a five-membered aromatic heterocycle containing two nitrogen atoms, which impart both acidic and basic characteristics, allowing it to participate in various biological interactions. nih.govneuroquantology.com This amphoteric nature, coupled with its planarity and aromaticity, makes the imidazole nucleus a versatile scaffold for designing molecules that can interact with a wide array of biological targets. ijsrtjournal.comthieme-connect.de
The significance of the imidazole heterocycle is underscored by its presence in a multitude of natural products and clinically approved drugs. nih.govlifechemicals.com Key biological molecules such as the amino acid histidine, histamine, and the purine (B94841) bases of DNA all feature the imidazole ring, highlighting its fundamental role in biological processes. nih.govresearchgate.net This natural prevalence has inspired chemists to incorporate the imidazole moiety into synthetic compounds, leading to the development of drugs with diverse therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antihypertensive agents. neuroquantology.comnih.gov
The structural features of the imidazole ring, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, contribute to its promiscuous binding capabilities. researchgate.netnih.gov These interactions are crucial for the biological activity of many imidazole-containing drugs. Furthermore, the imidazole ring is considered an important isostere for other five-membered heterocyclic rings like triazole, pyrazole, and oxazole, allowing for fine-tuning of a molecule's properties through bioisosteric replacement. nih.govresearchgate.net The electron-rich nature of the imidazole ring enables it to engage in various non-covalent interactions, such as pi-pi stacking and cation-pi interactions, further enhancing its utility as a pharmacophore. nih.gov
Research Landscape of N-Substituted Phenylimidazole Architectures
The research landscape of N-substituted phenylimidazole architectures is a dynamic and rapidly expanding field within medicinal and materials chemistry. The introduction of a phenyl group at the N-1 position of the imidazole ring significantly influences the molecule's steric and electronic properties, opening up new avenues for designing compounds with tailored functions. These N-aryl imidazoles are recognized for their broad spectrum of biological activities and their applications as ligands in catalysis and as components of functional materials. scite.airesearchgate.net
A significant focus of research in this area is the development of novel synthetic methodologies for the N-arylation of imidazoles. researchgate.netscirp.org While classical methods often require harsh reaction conditions, modern research has emphasized the development of milder and more efficient protocols, frequently employing transition metal catalysts such as copper and palladium. scirp.orgmit.edu These advancements have enabled the synthesis of a diverse library of N-phenylimidazole derivatives with various substitution patterns on both the phenyl and imidazole rings.
The biological activities of N-substituted phenylimidazoles are a major driver of research in this field. These compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. researchgate.netnih.gov The N-phenyl group can be strategically modified to optimize interactions with specific biological targets, leading to enhanced potency and selectivity. For instance, the substitution pattern on the phenyl ring can influence the compound's lipophilicity, which in turn affects its pharmacokinetic properties.
Beyond medicinal chemistry, N-substituted phenylimidazoles are also of great interest in materials science. They serve as precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts used in a variety of organic transformations. nih.govnih.gov Additionally, imidazolium (B1220033) salts derived from N-phenylimidazoles are explored as ionic liquids, which are considered "green" alternatives to conventional organic solvents. nih.gov
Scope and Academic Relevance of 1-(3,4-Dimethylphenyl)-1H-imidazole Investigations
The investigation of this compound holds significant academic relevance as it represents a specific yet important example within the broader class of N-substituted phenylimidazole architectures. The presence of the 3,4-dimethylphenyl group introduces specific steric and electronic features that can modulate the compound's chemical reactivity and biological activity.
From a synthetic perspective, the preparation of this compound provides a platform for exploring and optimizing N-arylation methodologies. The electronic nature of the dimethyl-substituted phenyl ring can influence the efficiency of cross-coupling reactions, offering insights into the scope and limitations of different catalytic systems.
In the context of medicinal chemistry, the 3,4-dimethyl substitution pattern can have a profound impact on the compound's biological profile. These methyl groups can enhance binding to hydrophobic pockets within a target protein, potentially leading to increased potency. Furthermore, the metabolic stability of the compound can be influenced by the presence of these substituents. Studies on the biological activities of this compound and its derivatives could uncover novel therapeutic agents.
The academic relevance of this specific compound also extends to its potential applications in materials science. As a precursor to N-heterocyclic carbenes, the 3,4-dimethylphenyl group can fine-tune the steric and electronic properties of the resulting carbene ligand, which in turn can influence the performance of the corresponding metal catalyst. This allows for the development of catalysts with improved activity, selectivity, and stability for various chemical transformations.
Data Tables
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)imidazole |
InChI |
InChI=1S/C11H12N2/c1-9-3-4-11(7-10(9)2)13-6-5-12-8-13/h3-8H,1-2H3 |
InChI Key |
BZEGYMFVWNBHAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 3,4 Dimethylphenyl 1h Imidazole and Analogues
Foundational Imidazole (B134444) Ring Construction Strategies
Classical methods for imidazole synthesis have been refined over the years and remain fundamental in organic synthesis. These approaches often involve the condensation of smaller precursor molecules to build the heterocyclic ring.
Classical Debus-Radziszewski Approach and its Modern Variants
The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that has been a cornerstone of imidazole synthesis for over a century. wikipedia.orgslideshare.net In its classic form, it involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org A significant modification of this method, which is directly applicable to the synthesis of N-substituted imidazoles like 1-(3,4-dimethylphenyl)-1H-imidazole, involves the replacement of one equivalent of ammonia with a primary amine. wikipedia.org
For the synthesis of the target compound, this would involve the reaction of glyoxal (B1671930) (a 1,2-dicarbonyl), formaldehyde (B43269) (an aldehyde), and 3,4-dimethylaniline (B50824). The reaction proceeds through the initial formation of a diimine from the dicarbonyl and the amine, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org
Modern variants of this reaction often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. For instance, microwave-assisted synthesis has been shown to significantly accelerate the reaction. ijprajournal.comwjbphs.com A relevant example is the synthesis of 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole, which was achieved by refluxing butane-2,3-dione, 3,5-xylidine, ammonium (B1175870) acetate (B1210297), and 4-fluorobenzaldehyde (B137897) in ethanol. nih.gov This demonstrates the applicability of the multicomponent approach for creating structurally diverse N-aryl imidazoles.
Table 1: Representative Debus-Radziszewski Reaction for an N-Aryl Imidazole Analogue nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Solvent | Conditions | Product | Yield |
| Butane-2,3-dione | 3,5-Xylidine | Ammonium acetate | 4-Fluorobenzaldehyde | Ethanol | Reflux, 7 days | 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole | 48% |
Van Leusen Imidazole Synthesis and Related Multicomponent Cyclizations
The Van Leusen imidazole synthesis provides a versatile route to 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.orgwikipedia.org The key reagent in this synthesis is tosylmethyl isocyanide (TosMIC). organic-chemistry.org The reaction involves the base-induced cycloaddition of TosMIC to an aldimine. organic-chemistry.orgwikipedia.org
To synthesize this compound using this method, an aldimine would first be formed in situ from 3,4-dimethylaniline and a suitable aldehyde, such as formaldehyde. This imine then reacts with TosMIC in the presence of a base. The reaction proceeds through a stepwise cycloaddition, followed by the elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline to yield the desired 1-substituted imidazole. organic-chemistry.orgwikipedia.org
A significant advantage of the Van Leusen approach is its three-component reaction (vL-3CR) variant, where the aldimine is generated in situ, simplifying the experimental procedure. organic-chemistry.org The water formed during the in situ imine formation does not typically interfere with the subsequent cycloaddition. organic-chemistry.org This methodology has been widely applied in the synthesis of various imidazole-based medicinal molecules. nih.govnih.gov
α-Halo Ketone and Formamide Condensation Reactions
The condensation of α-halo ketones with amidines is a widely utilized method for preparing 2,4-disubstituted imidazoles. While not a direct route to this compound which is unsubstituted at the 2 and 4/5 positions, variations of this chemistry are important for building more complex imidazole structures.
A more relevant classical approach for simpler imidazoles involves the reaction of an α-halo ketone with formamide. This method, however, is more suited for the synthesis of imidazoles with substituents at the 4 and 5 positions, derived from the α-halo ketone. The direct synthesis of a 1-aryl imidazole without other substituents via this specific route is less common.
Contemporary and Catalytic Synthesis Protocols
Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.
Metal-Catalyzed Cyclization Approaches (e.g., Palladium, Copper, Nickel, Gold)
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds, providing a direct route to N-aryl imidazoles. These methods typically involve the reaction of an imidazole with an aryl halide or its equivalent in the presence of a metal catalyst.
Palladium-Catalyzed Synthesis: Palladium-catalyzed N-arylation, often referred to as the Buchwald-Hartwig amination, is a highly effective method for forming the C-N bond between an imidazole and an aryl halide. mit.edu To synthesize this compound, imidazole would be coupled with a 3,4-dimethylphenyl halide (e.g., 4-iodo-1,2-dimethylbenzene (B1295298) or 4-bromo-1,2-dimethylbenzene) in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base. mit.edu This method is known for its broad substrate scope and high functional group tolerance.
Copper-Catalyzed Synthesis (Ullmann Condensation): The Ullmann condensation is a classical copper-catalyzed reaction for the N-arylation of imidazoles. organic-chemistry.org This reaction involves heating an imidazole with an aryl halide in the presence of a stoichiometric or catalytic amount of copper and a base. Modern protocols often use copper(I) catalysts and various ligands to facilitate the reaction under milder conditions and with improved yields. For the synthesis of this compound, imidazole would be reacted with 4-iodo-1,2-dimethylbenzene in the presence of a copper catalyst. Another approach involves the copper-catalyzed N-arylation of imidazole with an arylboronic acid (Chan-Lam coupling). researchgate.net This method offers the advantage of using readily available and stable arylboronic acids.
Table 2: Comparison of Metal-Catalyzed N-Arylation Methods for Imidazoles
| Catalyst System | Aryl Source | Key Features |
| Palladium/Ligand | Aryl Halides (Cl, Br, I), Triflates | High efficiency, broad substrate scope, high functional group tolerance. |
| Copper/Ligand | Aryl Halides (I, Br) | Classical method, modern variants with milder conditions. |
| Copper | Arylboronic Acids | Utilizes stable and accessible arylboronic acids. |
Microwave-Assisted and One-Pot Reaction Efficiencies
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields. ijprajournal.comwjbphs.com Many of the classical and modern synthetic methods for imidazoles can be adapted to microwave conditions. For example, the Debus-Radziszewski synthesis of tri- and tetrasubstituted imidazoles has been successfully performed under microwave irradiation, significantly reducing reaction times compared to conventional heating. ijprajournal.com
One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer increased efficiency and reduced waste. The Van Leusen three-component reaction is an excellent example of a one-pot process for imidazole synthesis. organic-chemistry.org Similarly, multicomponent reactions like the Debus-Radziszewski synthesis are inherently one-pot procedures. wikipedia.org The development of one-pot, metal-catalyzed N-arylation reactions followed by further functionalization is an active area of research, aiming to streamline the synthesis of complex imidazole derivatives.
Electrochemical Synthesis Methods
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the preparation of imidazole derivatives, often proceeding under mild conditions without the need for harsh oxidants or metal catalysts. acs.orgrsc.org While a specific electrochemical synthesis for this compound is not extensively detailed in the literature, several methodologies for analogous aryl-substituted imidazoles have been developed and can be adapted for its synthesis.
One prominent approach involves the oxidative tandem cyclization of aryl ketones and benzylamines. acs.org This method facilitates a direct C-N bond formation under metal- and oxidant-free conditions, providing a pathway to 1,2,4-trisubstituted-(1H)-imidazoles in moderate to excellent yields. acs.org The reaction proceeds through an electrochemical HI-mediated process, demonstrating broad functional group tolerance. acs.org For the synthesis of this compound, a potential route could involve the reaction of an appropriately substituted precursor with 3,4-dimethylaniline under electrochemical conditions.
Another versatile electrochemical method is the synthesis of 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines in an undivided electrolytic cell. rsc.org This process relies on electrochemical C(sp³)–H amination and utilizes readily available starting materials, avoiding the use of transition metals and external oxidants. rsc.org Furthermore, an electrochemically induced synthesis of imidazoles from vinyl azides and benzyl (B1604629) amines has been reported. nih.gov This multistep process, which occurs under constant current conditions, involves the generation of electrophilic iodine species and the formation of a 2H-azirine intermediate, leading to the target imidazole with yields ranging from 30 to 64%. nih.gov
These electrochemical methods highlight the potential for developing a direct and environmentally benign synthesis of this compound. The general applicability and mild conditions of these reactions make them attractive for constructing a variety of N-aryl imidazole derivatives.
Strategic Functionalization and Derivatization
The functionalization and derivatization of this compound are crucial for modulating its physicochemical properties and biological activity. Strategic modifications can be directed at the aryl moiety or the imidazole core, offering a versatile platform for creating a diverse library of analogues.
Regioselective Substitution Reactions on Aryl Moieties
The 3,4-dimethylphenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the two methyl groups and the imidazole ring will govern the regioselectivity of these transformations. The methyl groups are activating and ortho-, para-directing, while the N-1 substituted imidazole ring is generally considered a deactivating group with a more complex directing influence.
Palladium-catalyzed direct arylation represents a powerful tool for the regioselective functionalization of N-aryl imidazoles. nih.gov For instance, the direct coupling of 1-aryl-1H-imidazoles with aryl iodides or bromides can lead to the formation of 1,5-diaryl-1H-imidazoles. nih.gov This reaction proceeds via a proposed electrophilic attack of an arylpalladium(II) halide species onto the imidazole ring. nih.gov While this method primarily functionalizes the imidazole core, similar catalytic systems could potentially be adapted for the C-H activation and subsequent arylation of the dimethylphenyl ring. The specific positions on the aryl ring most susceptible to substitution would be the ortho positions to the methyl groups (positions 2 and 5) and the position ortho to the imidazole substituent (position 2), depending on the reaction conditions and the nature of the electrophile.
Nucleophilic and Electrophilic Reactivity of the Imidazole Core
The imidazole core of this compound possesses both nucleophilic and electrophilic character. The N-3 nitrogen atom, with its lone pair of electrons, is nucleophilic and can participate in reactions with electrophiles. The carbon atoms of the imidazole ring, particularly C-2, C-4, and C-5, can exhibit varied reactivity.
The C-H bonds of the imidazole ring can be selectively and sequentially replaced by arene rings using aryl bromides or chlorides, demonstrating the potential for electrophilic substitution on the imidazole core. nih.gov Catalytic C-H bond functionalization reactions provide a modern approach to derivatize the existing imidazole ring, offering new possibilities for the synthesis of complex imidazoles. nih.gov
The nucleophilicity of the imidazole ring is also a key aspect of its reactivity. Imidazoles can act as nucleophiles in substitution reactions, for example, by attacking an electrophilic carbon center. The nucleophilic character of the imidazole ring can be quantified and compared to other nucleophiles using reactivity parameters. lmu.deuni-muenchen.de A mechanistic continuum from stepwise to concerted processes has been described for nucleophilic aromatic substitution reactions involving azole nucleophiles. nih.gov
N-Alkylation and Acylation of Imidazole Nitrogen Atoms
With the N-1 position of the imidazole ring in this compound already substituted, further N-alkylation or N-acylation will occur at the N-3 position. This reaction leads to the formation of imidazolium (B1220033) salts, which can have significantly different properties compared to the neutral parent compound.
N-alkylation of imidazoles can be achieved using various alkylating agents such as alkyl halides. nih.gov The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be influenced by steric and electronic factors of both the imidazole substrate and the alkylating reagent. beilstein-journals.org For this compound, alkylation at N-3 is expected. Phase-transfer catalysis has also been employed for the N-alkylation of imidazole derivatives, offering a convenient method for the synthesis of 1-alkyl-substituted imidazoles. researchgate.net
N-acylation of the N-3 nitrogen can be accomplished using acylating agents like acid chlorides or anhydrides. This reaction is often reversible and the resulting N-acylimidazolium species are typically highly reactive acylating agents themselves. Electrochemical methods have been developed for the selective N1-acylation of indazoles, which could potentially be adapted for the N-acylation of imidazoles. organic-chemistry.org
| Reaction Type | Reagent Class | Expected Product |
| N-Alkylation | Alkyl halides, Alkyl tosylates | 1-(3,4-Dimethylphenyl)-3-alkyl-1H-imidazol-3-ium salt |
| N-Acylation | Acid chlorides, Acid anhydrides | 1-(3,4-Dimethylphenyl)-3-acyl-1H-imidazol-3-ium salt |
Stereochemical Control in Analogous Chiral Imidazole Synthesis
The synthesis of chiral imidazole-containing compounds is of significant interest due to their applications in asymmetric catalysis and medicinal chemistry. nih.govrsc.org While this compound itself is achiral, the principles of stereochemical control are crucial when synthesizing chiral analogues.
One strategy for introducing chirality is through the use of chiral precursors, such as α-amino acids or chiral amines, in the imidazole synthesis. nih.gov For example, reductive amination of a 2-arylimidazole-4-carboxaldehyde with α-amino acid esters can yield chiral imidazole derivatives. nih.gov
Another important area is the synthesis of axially chiral imidazoles. nih.gov These atropisomers arise from restricted rotation around a single bond, typically a C-N or C-C bond connecting the imidazole ring to another bulky group. The synthesis of configurationally stable axially chiral five-membered heteroaryls can be challenging due to lower rotational barriers compared to six-membered ring systems. nih.gov Strategies to achieve this include the introduction of multiple ortho-substituents around the chiral axis to increase steric hindrance. nih.gov Cation-directed desymmetrization using phase-transfer catalysis is an emerging method for the enantioselective synthesis of axially chiral imidazoles. nih.gov
Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, catalyzed by a chiral phosphoric acid, have been successfully employed for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, demonstrating a highly modular and efficient approach. nih.gov
| Stereochemical Approach | Method | Example Application |
| Chiral Pool Synthesis | Use of enantiopure starting materials (e.g., amino acids) | Synthesis of chiral ligands for asymmetric catalysis nih.gov |
| Asymmetric Catalysis | Enantioselective multicomponent reactions | Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines nih.gov |
| Cation-Directed Desymmetrization | Phase-transfer catalysis | Enantioselective synthesis of axially chiral 2-aryl imidazoles nih.gov |
Chemical Reactivity and Mechanistic Elucidation of 1 3,4 Dimethylphenyl 1h Imidazole Systems
Electronic Structure and Aromaticity Effects
The electronic landscape of 1-(3,4-dimethylphenyl)-1H-imidazole is characterized by the delocalized π-electron systems of the imidazole (B134444) and benzene (B151609) rings. This aromaticity is fundamental to its stability and reactivity.
The imidazole ring, a five-membered aromatic heterocycle, contains two nitrogen atoms, one of which is a pyridine-like sp2-hybridized nitrogen and the other is a pyrrole-like nitrogen that can bear a hydrogen atom. This arrangement allows for prototropic tautomerism, where a proton can be transferred from one nitrogen atom to the other. mdpi.com In the case of 1-substituted imidazoles like this compound, the substitution at the N-1 position precludes the classic annular tautomerism seen in unsubstituted imidazole.
However, the imidazole ring can still participate in acid-base equilibria. The sp2-hybridized nitrogen (N-3) has a lone pair of electrons in an sp2 orbital in the plane of the ring, making it a Brønsted-Lowry base, capable of accepting a proton. nih.gov The acidity of the C-H bonds on the imidazole ring can also be influenced by the electronic effects of the substituents. While tautomers involving C-H bonds are generally high in energy, they can play a role in certain reaction mechanisms. researchgate.net
The electronic nature of the 3,4-dimethylphenyl substituent influences the basicity of the imidazole ring. The methyl groups are electron-donating, which can increase the electron density on the imidazole ring and potentially enhance the basicity of the N-3 atom.
Conformational analysis of N-arylimidazoles involves studying the rotation around the single bond connecting the nitrogen of the imidazole ring to the phenyl ring. chemistrysteps.com The relative orientation of the two aromatic rings is defined by the torsion angle. The stability of different conformations is influenced by steric hindrance between the ortho-substituents on the phenyl ring and the hydrogen atom at the C-2 position of the imidazole ring, as well as by potential intramolecular interactions. lumenlearning.comlibretexts.org
For this compound, the presence of a methyl group at the meta-position (C-3) of the phenyl ring does not impose significant steric hindrance with the imidazole ring. The primary steric interaction would be between the hydrogen atom at the C-2 position of the imidazole and the hydrogen atom at the C-2 position of the phenyl ring. The molecule is likely to adopt a non-planar conformation to minimize these steric clashes. The study of similar N-substituted imidazoles has shown that the supramolecular assembly in the solid state is often controlled by hydrogen bonding and π-π stacking interactions. researchgate.net
Coordination Chemistry and Ligand Properties
The presence of the sp2-hybridized nitrogen atom with a lone pair of electrons makes this compound an effective ligand for a variety of metal ions. researchgate.net
Imidazole and its derivatives are well-known ligands in coordination chemistry, readily forming complexes with transition metals. wikipedia.orgazjournalbar.com The nitrogen atom at the 3-position of the imidazole ring acts as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate covalent bond. ekb.eg
Research on related compounds has demonstrated the formation of coordination polymers and metal-organic frameworks (MOFs) with various metal ions. For instance, a 3D noninterpenetrated framework has been synthesized using 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid with manganese, lead, cadmium, copper, and zinc. nih.gov This indicates that the this compound moiety can be incorporated into complex coordination structures.
Copper(II) complexes with substituted imidazoles have been extensively studied, often exhibiting distorted octahedral or square-pyramidal geometries. nih.govresearchgate.net Similarly, vanadium complexes with imidazole-based ligands have been synthesized and investigated for their catalytic activity, mimicking the function of haloperoxidase enzymes. nih.govresearchgate.net It is therefore highly probable that this compound can form stable complexes with both Cu(II) and vanadium. nih.govnih.gov
| Metal Ion | Potential Coordination Geometry | Potential Applications |
|---|---|---|
| Cu(II) | Distorted Octahedral, Square Planar | Catalysis, Antimicrobial agents |
| Vanadium (V/IV) | Trigonal Bipyramidal, Octahedral | Catalytic Oxidation, Bioinorganic models |
| Zn(II) | Tetrahedral | Fluorescent sensors, Enzyme inhibitors |
| Co(II) | Tetrahedral, Octahedral | Magnetic materials, Catalysis |
The pKa of the protonated imidazole ring (imidazolium ion) is approximately 7.0, while the pKa for the deprotonation of the N-H proton in unsubstituted imidazole is around 14.5. nih.govreddit.com Upon coordination of a metal ion to the N-3 position of the imidazole ring, the electron density on the ring is withdrawn towards the positively charged metal center. This inductive effect significantly increases the acidity of the remaining protons on the ring.
Computational studies on Cu(II) complexes with imidazole have shown that the pKa of the imidazole ring can decrease by 2 to 7 units upon coordination. nih.gov This means that in a metal complex, the C-H protons on the imidazole ring of this compound would become more acidic. This modulation of acidity is crucial in many biological systems where metal-coordinated histidines (which contain an imidazole side chain) play key roles in enzymatic catalysis. pnas.orgwikipedia.org
| Species | pKa (approximate) | Reference |
|---|---|---|
| Protonated Imidazole (Imidazolium) | 7.0 | nih.gov |
| Imidazole (N-H deprotonation) | 14.5 | reddit.com |
| Imidazole in Cu(II) complex (N-H deprotonation) | 7-12 | nih.gov |
Reaction Mechanisms of Molecular Transformations
Substituted imidazoles can undergo a variety of chemical transformations, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. nih.govyoutube.com The regioselectivity of these reactions is dictated by the electronic properties of the imidazole ring and its substituents.
For this compound, the imidazole ring is generally considered electron-rich and can undergo electrophilic substitution, such as halogenation and nitration. youtube.com The position of substitution will be influenced by the directing effects of the N-1 substituent and the other nitrogen atom.
The synthesis of substituted imidazoles often involves multi-component reactions or cycloaddition processes. rsc.orgorganic-chemistry.org For instance, the Radziszewski reaction involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net While this is a synthetic route to imidazoles, derivatization of the pre-formed this compound ring is also a common strategy for accessing more complex molecules.
Metal-catalyzed reactions, such as N-arylation with aryl halides in the presence of a copper catalyst, are used to form the N-phenyl bond in N-arylimidazoles. nih.gov The reverse reaction, C-N bond cleavage, is also possible under certain conditions. The imidazole ring can also be involved in cycloaddition reactions, acting as a diene or a dienophile depending on the reaction partner. researchgate.net
Investigation of Electrophilic Substitution Pathways on Phenyl Substituted Imidazoles
The imidazole ring's inherent electron-rich nature makes it prone to electrophilic substitution. In N-substituted imidazoles, such as this compound, these reactions are generally directed to the C4 and C5 positions of the imidazole ring. The precise location of the substitution is influenced by the nature of the electrophile and the reaction conditions. The C2 position is less favored for electrophilic attack due to the adjacent electron-donating nitrogen atom.
A significant example of electrophilic substitution on N-aryl imidazoles is the palladium-catalyzed direct arylation. This reaction provides a pathway to synthesize 1,5-diaryl-1H-imidazoles with high regioselectivity. The proposed mechanism involves an electrophilic attack of an arylpalladium(II) halide species on the imidazole ring. acs.org This highlights the C5 position as a primary site for electrophilic substitution in these systems.
Table 1: Regioselectivity in Electrophilic Substitution of N-Aryl Imidazoles
| Position | General Reactivity | Mechanistic Insight |
| C2 | Less reactive | The adjacent nitrogen atom can destabilize a positive charge in the transition state. |
| C4 | Reactive | Susceptible to attack, but often less favored than C5 in specific reactions like direct arylation. |
| C5 | Highly reactive | Often the preferred site for electrophilic attack, as seen in palladium-catalyzed arylations. acs.org |
Research on the direct arylation of 1-aryl-1H-imidazoles with various aryl halides has demonstrated the robustness of this electrophilic substitution pathway. The use of a palladium acetate (B1210297) catalyst in the presence of a suitable base facilitates the coupling, leading to the formation of a new carbon-carbon bond at the C5 position. acs.org
Mechanistic Studies of Nucleophilic Attack at Imidazole Ring Positions
The imidazole ring is generally resistant to nucleophilic attack due to its electron-rich character. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease the electron density and make the carbon atoms more electrophilic.
In highly activated systems, such as 1,4-dinitro-1H-imidazole, nucleophilic attack can occur. Studies on the reaction of 1,4-dinitro-1H-imidazole with aniline (B41778) suggest a mechanism involving an initial nucleophilic attack at either the C2 or C5 position of the imidazole ring. researchgate.net This is followed by ring opening and subsequent rearrangement, a process known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism. researchgate.net While this compound is not as activated as a dinitro-substituted imidazole, these studies provide a foundational understanding of the potential pathways for nucleophilic attack on the imidazole core under specific conditions.
Table 2: Plausible Sites for Nucleophilic Attack on Activated Imidazole Rings
| Position of Attack | Proposed Intermediate | Subsequent Steps |
| C2 | Formation of a Meisenheimer-like complex | Ring opening and rearrangement |
| C5 | Formation of a Meisenheimer-like complex | Ring opening and rearrangement |
It is important to note that for this compound, which lacks strong electron-withdrawing groups, the barrier to nucleophilic attack would be significantly higher, and such reactions are not expected to occur under standard conditions.
Oxidative Reactions and Their Implications
The oxidation of imidazole and its derivatives can proceed through various pathways, often initiated by radical species. For instance, the atmospheric oxidation of imidazole initiated by hydroxyl radicals has been studied computationally. These studies suggest that the reaction predominantly proceeds via the addition of the OH radical to the carbon atoms of the imidazole ring, rather than through hydrogen abstraction. rsc.org This initial addition is the first step in the oxidative degradation of the imidazole core.
The relative rates of OH radical addition to the different carbon positions of the imidazole ring have been calculated, providing insight into the regioselectivity of the initial oxidative attack.
Table 3: Calculated Rate Constants for the Reaction of Imidazole with Various Oxidants at 298 K
| Oxidant | Rate Constant (M⁻¹ s⁻¹) |
| OH radical | 5.65 × 10⁹ |
| NO₃ radical | 7.41 × 10⁹ |
| O₃ | 4.02 × 10⁴ |
This data is for the parent imidazole compound and serves as a reference for the potential reactivity of substituted imidazoles. acs.org
The presence of the 3,4-dimethylphenyl group in this compound would likely influence the oxidative stability of the molecule. The electron-donating methyl groups could affect the electron density of the imidazole ring and also provide additional sites for oxidative attack on the phenyl ring. The study of oxidative reactions is crucial for understanding the metabolic fate and environmental persistence of such compounds.
Advanced Applications of 1 3,4 Dimethylphenyl 1h Imidazole in Chemical Sciences
Catalysis and Coordination Chemistry
The nitrogen atoms in the imidazole (B134444) ring of 1-(3,4-Dimethylphenyl)-1H-imidazole make it an excellent ligand for coordinating with metal ions. This characteristic is fundamental to its applications in both catalysis and the broader field of coordination chemistry.
Application as Ligands in Homogeneous and Heterogeneous Catalysis
The this compound moiety is a valuable building block for ligands used in catalysis. While research on the specific unsubstituted compound is emerging, closely related derivatives have demonstrated significant potential. For instance, 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid has been successfully used as a ligand to construct metal-organic frameworks (MOFs) with various metal ions, including Manganese (Mn), Lead (Pb), Cadmium (Cd), Copper (Cu), and Zinc (Zn) nih.gov.
These MOFs are a form of heterogeneous catalyst and exhibit diverse structural topologies, from 2D layers to complex 3D frameworks with open channels nih.gov. The imidazole dicarboxylate ligand, featuring the 3,4-dimethylphenyl group, shows varied coordination modes, highlighting its versatility in forming stable and functional catalytic structures nih.gov. The catalytic activity of such MOFs is a burgeoning area of research, with potential applications in a range of organic transformations. The specific properties of these materials are summarized in the table below.
| Metal Ion | Compound Formula | Structural Features |
| Mn | [Mn3(H2DMPhIDC)2(HDMPhIDC)2(bpp)]n | 3D noninterpenetrated framework with 1D open channels nih.gov |
| Pb | [Pb4(DMPhIDC)2(OH)2]n | Stepped (4,4,4,4,6,6)-connect 2D topology nih.gov |
| Cd | [Cd(HDMPhIDC)(en)]n | Left-handed helix chain nih.gov |
| Cu | [Cu3(HDMPhIDC)3(Py)3]n | 3D supramolecular network with a 1D corrugated chain nih.gov |
| Zn | {[Zn2(HDMPhIDC)2(Phen)2]2·H2O}n | 3D supramolecular network via π-π stacking and hydrogen bonds nih.gov |
Development of Chiral Catalysts from Imidazole Derivatives
The development of chiral catalysts is crucial for asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. Imidazole derivatives are attractive scaffolds for chiral ligands and organocatalysts. nih.gov. The synthesis of axially chiral imidazoles, for example, has been achieved through methods like cation-directed catalytic enantioselective desymmetrization nih.gov.
While the direct application of this compound in a chiral catalyst has not been extensively documented, its structure is amenable to modifications that could introduce chirality. General strategies for creating chiral imidazole-based catalysts include:
Introduction of Chiral Substituents: Attaching a chiral group to the imidazole or the phenyl ring.
Formation of Atropisomers: Creating steric hindrance to rotation around the C-N bond that connects the phenyl group to the imidazole ring, leading to stable, separable enantiomers.
Incorporation into Chiral Complexes: Using the imidazole as a ligand in a larger chiral metal complex.
These approaches have been successful for other imidazole derivatives and represent a promising avenue for the future development of chiral catalysts based on the this compound framework nih.govrsc.org.
Materials Science and Functional Materials
In the realm of materials science, the structural and electronic properties of this compound and its derivatives are harnessed to create advanced functional materials with applications in electronics and polymer science.
Integration into Advanced Polymer Systems
Imidazole-containing polymers are known for their unique properties, including thermal stability and conductivity. The incorporation of the this compound unit into a polymer backbone can be achieved through several synthetic routes. If functionalized with polymerizable groups (e.g., vinyl or carboxylic acid groups), it can act as a monomer for addition or condensation polymerization.
The 3,4-dimethylphenyl substituent can influence the properties of the resulting polymer by:
Increasing solubility: The methyl groups can enhance solubility in organic solvents, facilitating processing.
Modifying morphology: The steric bulk of the dimethylphenyl group can affect chain packing and the resulting material's morphology.
Tuning electronic properties: The electron-donating nature of the methyl groups can alter the electronic characteristics of the polymer.
While specific polymers based on this compound are a niche area of research, the principles of creating functional polymers from imidazole derivatives are well-established.
Optoelectronic Applications (e.g., Organic Light-Emitting Devices)
Imidazole derivatives are widely investigated for their use in organic light-emitting devices (OLEDs) due to their excellent electron-transporting properties and high thermal stability researchgate.net. They are often used as host materials for phosphorescent emitters or as electron-transporting materials themselves researchgate.net.
Research on compounds structurally similar to this compound highlights its potential in this field. For example, 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole has been synthesized with the express purpose of being used as a ligand to create Iridium(III) complexes for OLED applications nih.gov. Such complexes are often used as phosphorescent emitters in highly efficient OLEDs. The substitution pattern on the phenyl ring is known to influence the electronic properties and, consequently, the emission characteristics of the final device. Other imidazole derivatives have been successfully used as emitters for deep-blue OLEDs and as host materials for green and red phosphorescent OLEDs mdpi.com. Phenanthroimidazole-based materials have also been developed as highly efficient green thermally activated delayed fluorescence (TADF) emitters for OLEDs rsc.org. This body of research strongly suggests that this compound is a promising candidate for the development of new materials for OLEDs.
Supramolecular Assembly and Material Properties
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined, functional structures. The imidazole ring is an excellent participant in these interactions, making its derivatives valuable components in supramolecular chemistry mdpi.com.
Research in Biomedical Chemistry and Ligand Design
The compound this compound serves as a crucial scaffold in biomedical chemistry, particularly in the design of targeted ligands for various biochemical pathways. Its structural features, including the imidazole ring and the dimethylphenyl group, offer versatile points for modification, enabling the synthesis of derivatives with high affinity and selectivity for specific biological targets.
Elucidation of Structure-Activity Relationships for Biochemical Targets
Understanding the structure-activity relationship (SAR) is fundamental to optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR studies focus on how modifications to both the dimethylphenyl and imidazole moieties, as well as appended functional groups, influence binding affinity and inhibitory activity against specific biochemical targets.
The imidazole ring itself is a key pharmacophore, capable of acting as a hydrogen bond donor or acceptor, and in some cases, coordinating with metal ions in enzyme active sites. The N-1 substituted phenyl ring, in this case, the 3,4-dimethylphenyl group, plays a crucial role in establishing hydrophobic and van der Waals interactions within the binding pocket of a target protein.
In the context of CYP121 inhibitors for Mycobacterium tuberculosis, a comprehensive SAR study of 1-(4-biphenylylmethyl)-1H-imidazole derivatives revealed key structural features for activity. The study highlighted that the imidazole nitrogen engages in hydrogen bonding with a water molecule ligated to the heme iron in the enzyme's active site. The aromatic moiety, analogous to the dimethylphenyl group, occupies a hydrophobic solvent channel leading to the active site. Variations in the substitution pattern on this aromatic ring significantly impact the compound's inhibitory potency, demonstrating the importance of optimizing these hydrophobic interactions.
For FabK inhibitors, SAR studies have systematically explored three main regions: the pyridine (B92270) head group, the linker, and the phenylimidazole tail group. nih.gov These studies have shown that modifications to the phenyl ring of the imidazole, such as the introduction of bromine at the para-position, can enhance inhibitory activity. mdpi.comnih.gov This suggests that the electronic properties and size of the substituent on the phenyl ring are critical for effective binding to the target enzyme.
Exploration as Biochemical Probes
Biochemical probes are essential tools for studying biological systems, allowing for the visualization, quantification, and functional analysis of specific enzymes or proteins within their native environment. While the this compound scaffold is extensively used in developing therapeutic inhibitors, its direct application as a biochemical probe is less documented.
However, the inherent properties of the imidazole ring make it a suitable core for the development of such probes. For instance, imidazole derivatives have been synthesized to act as fluorescent chemosensors. biosynth.com These probes often work by mechanisms such as chelation-quenched fluorescence (CHQF), where the binding of a metal ion alters the fluorescence properties of the molecule. biosynth.com A recently developed imidazole derivative was shown to be a "turn-off" fluorescent probe for the Ce4+ ion, operating through a photoinduced electron transfer (PET) mechanism. nih.gov
Although these examples focus on ion detection, the principles can be extended to enzyme activity. An appropriately functionalized this compound could be designed as an activity-based probe. Such a probe would typically contain a reactive group that forms a covalent bond with the active site of a target enzyme, along with a reporter tag (e.g., a fluorophore or biotin) to enable detection and analysis. The development of such tools based on the this compound scaffold remains an area for future exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
